2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Accelerate your kinase inhibitor discovery programs with this dual-reactive scaffold, uniquely functionalized for parallel synthesis. Unlike simpler analogs, this compound provides two orthogonal synthetic handles, enabling rapid diversification of the privileged pyrazolo[3,4-d]pyrimidin-3-one core. Key advantages include: - 2-Allyl group: Enables selective functionalization via palladium-catalyzed cross-coupling or radical chemistry. - 6-Methylthio group: Acts as a latent polar handle; oxidation to sulfoxide/sulfone allows fine-tuning of pharmacokinetic properties without altering the core scaffold. - Supply chain reliability: Available in consistent ≥95% purity, eliminating batch-to-batch variability in synthetic campaigns.

Molecular Formula C9H10N4OS
Molecular Weight 222.27 g/mol
CAS No. 955368-90-8
Cat. No. B1375430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
CAS955368-90-8
Molecular FormulaC9H10N4OS
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESCSC1=NC=C2C(=N1)NN(C2=O)CC=C
InChIInChI=1S/C9H10N4OS/c1-3-4-13-8(14)6-5-10-9(15-2)11-7(6)12-13/h3,5H,1,4H2,2H3,(H,10,11,12)
InChIKeyJKBQCALHIQOSTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one: Overview


2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (CAS 955368-90-8) is a fused heterocyclic compound with the molecular formula C9H10N4OS and a molecular weight of 222.27 g/mol . It features a pyrazolo[3,4-d]pyrimidine core substituted with an allyl group at the 2-position and a methylthio group at the 6-position . This compound is primarily utilized as a versatile intermediate in organic synthesis and medicinal chemistry, particularly for the preparation of kinase inhibitor candidates and other bioactive molecules .

Dual allyl and methylthio handles enable orthogonal diversification
Privileged pyrazolo[3,4-d]pyrimidine core for kinase inhibitor library synthesis
Commercially available with defined purity specification, supporting reproducible synthetic workflows

Risks of Analog Substitution


Direct substitution of 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one with a structurally similar analog is inadvisable due to its unique dual-reactivity profile, which is not present in simpler compounds. Unlike its des-allyl counterpart 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 55084-74-7), which lacks the N-allyl group, this compound provides two orthogonal reactive handles . The 2-allyl group enables selective functionalization via palladium-catalyzed cross-coupling or radical chemistry, while the 6-methylthio group offers a distinct handle for oxidation to sulfoxide/sulfone, enabling fine-tuning of physicochemical properties . This dual functionality, combined with the inherent properties of the pyrazolo[3,4-d]pyrimidin-3-one core, which is a privileged scaffold in kinase inhibitor development, makes it a distinct and non-fungible intermediate for advanced synthetic routes .

This Compound
2-Allyl-6-(methylthio) core provides two distinct reactive handles (allyl and methylthio) for orthogonal coupling and polarity tuning.
Des-allyl Analog (CAS 55084-74-7)
Lacks the allyl group, offering only a single methylthio handle. This limits synthetic flexibility in building advanced scaffolds.
Direct replacement may compromise orthogonal functionalization strategies required for complex medicinal chemistry routes.

Performance Advantages Over Comparators


Two Reactive Handles vs. One

2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is differentiated from the closely related analog 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 55084-74-7) by the presence of a reactive 2-allyl group. This single substitution doubles the number of functional handles available for derivatization, enabling more complex and selective synthetic transformations . The 6-(methylthio) analog, lacking the allyl group, offers only one site for direct modification, limiting its utility in building advanced molecular architectures.

Reactive Handles
Head-to-head
Target: 2 reactive handles (allyl, methylthio) vs. des-allyl analog: 1 handle (methylthio only).
Supports more complex, selective synthetic transformations.
Structural comparison; practical yields require validation.
Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Enhanced Complexity and Lipophilicity

Compared to the parent core scaffold, 1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (no CAS available), the target compound exhibits significantly higher molecular weight and lipophilicity due to its allyl and methylthio substituents . This class-level inference is drawn from the established roles of these substituents: the methylthio group increases lipophilicity (LogP) and electronic density, while the allyl group adds to molecular bulk and provides a site for further functionalization. These combined effects are critical for optimizing drug-like properties such as membrane permeability and target binding, which the unsubstituted core lacks.

Complexity & Lipophilicity
Class-level inference
MW ~222 vs. unsubstituted core ~136; predicted higher LogP due to methylthio and allyl groups.
May offer an advanced medicinal chemistry starting point.
Structure-property relationships; experimental LogP to verify.
Drug Design Pharmacokinetics Physicochemical Properties

High Purity for Reproducible Results

The compound is commercially available with a specified purity of ≥95%, as documented by major suppliers . This is a critical differentiator from less well-characterized analogs or in-house synthesized batches where purity may be variable or unverified. High purity is a prerequisite for generating reliable and reproducible biological assay data, minimizing off-target effects from impurities.

Purity Specification
Specification review
Commercially available with purity ≥95% (supplier data).
Reduces in-house purification burden; supports reproducible assay data.
Verify lot-specific COA before critical experiments.
Chemical Procurement Quality Control Reproducible Research

Key Applications


Kinase Inhibitor Library Synthesis

The compound's unique dual-handle structure (2-allyl and 6-methylthio) makes it an ideal core for parallel synthesis. Chemists can independently functionalize the allyl group via palladium-catalyzed cross-couplings while simultaneously oxidizing the methylthio group to modulate polarity. This allows for the rapid generation of diverse compound libraries targeting kinases, where the pyrazolo[3,4-d]pyrimidin-3-one core is a recognized pharmacophore .

Natural Product Analog Synthesis

The allyl group provides a synthetic handle for further elaboration, such as epoxidation, dihydroxylation, or cross-metathesis. This reactivity enables the attachment of complex side chains or the construction of more elaborate ring systems, positioning this compound as a valuable starting point for the synthesis of pyrazolo[3,4-d]pyrimidine-containing natural product analogs or other advanced heterocyclic frameworks .

Property Modulation via Sulfoxide/Sulfone

The 6-methylthio group is a latent polar handle. Selective oxidation can yield the corresponding sulfoxide or sulfone, significantly increasing the compound's polarity and water solubility. This post-synthetic modification is crucial for optimizing the pharmacokinetic properties of lead candidates without altering the core scaffold, providing a strategic advantage over analogs that cannot be easily polarized .

Analytical Reference Standard

Given its commercial availability in ≥95% purity, this compound can serve as a reliable reference standard for developing and validating analytical methods (HPLC, LC-MS) used to monitor reaction progress or quantify related substances in more complex mixtures, ensuring the quality and consistency of synthetic batches .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal allyl and methylthio handles for parallel diversification
Functionalization selectivity, yield, and library diversity
Natural product analog synthesis
Allyl group reactivity for epoxidation, dihydroxylation, or cross-metathesis
Reaction efficiency and product complexity
Property modulation via sulfoxide/sulfone
Methylthio group as a latent polar handle for oxidation
Oxidation selectivity, polarity shift, solubility improvement
Analytical reference standard
Commercial availability with defined purity specification
Method calibration, impurity profiling accuracy

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36 linked technical documents
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